molecular formula C15H16N4O B7422663 N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide

N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide

Cat. No.: B7422663
M. Wt: 268.31 g/mol
InChI Key: MMXBVJMTZPUECT-UHFFFAOYSA-N
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Description

N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide is a chemical compound with the molecular formula C15H16N4O It is characterized by the presence of a cyanophenyl group, an imidazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide typically involves the reaction of 4-cyanobenzyl chloride with 4-imidazol-1-ylbutanamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can be crucial in enzyme inhibition or activation pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-4-(2-methyl-1H-imidazol-1-yl)butanamide
  • N-(4-cyanophenyl)-4-(2-ethyl-1H-imidazol-1-yl)butanamide

Uniqueness

N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the cyanophenyl group and the imidazole ring provides a distinct electronic environment that can be exploited in various applications .

Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c16-10-13-3-5-14(6-4-13)11-18-15(20)2-1-8-19-9-7-17-12-19/h3-7,9,12H,1-2,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXBVJMTZPUECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCN2C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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